molecular formula C19H24N4O2 B6966368 6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide

6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B6966368
M. Wt: 340.4 g/mol
InChI Key: GOIFJUBGLVQAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with an amino group and a carboxamide group, along with a phenyl ring connected to a hydroxypiperidine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-2-carboxylic acid, which undergoes amination to introduce the amino group. The phenyl ring is then functionalized with a hydroxypiperidine moiety through a series of substitution reactions. The final step involves coupling the modified phenyl ring with the pyridine derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve bases like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate) and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine moiety may yield piperidinone derivatives, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1H-pyrazolo[3,4-d]pyrimidine: Shares the amino group and pyridine-like structure but differs in the ring system.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-hydroxypiperidin-1-yl)methyl)benzamide: Similar in having a hydroxypiperidine moiety but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of 6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c20-18-3-1-2-17(22-18)19(25)21-12-14-4-6-15(7-5-14)13-23-10-8-16(24)9-11-23/h1-7,16,24H,8-13H2,(H2,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFJUBGLVQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)CNC(=O)C3=NC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.